Cyclobutyl(m-tolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(m-tolyl)methanamine is an organic compound with the chemical formula C12H17N It is a derivative of methanamine, where the hydrogen atoms are substituted with cyclobutyl and m-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl(m-tolyl)methanamine can be synthesized through a series of organic synthesis reactions. One common method involves the reaction of cyclobutylmethylamine with toluene, followed by treatment with hydrochloric acid to obtain the final product . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(m-tolyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(m-tolyl)methanone, while reduction may produce cyclobutyl(m-tolyl)methanol.
Scientific Research Applications
Cyclobutyl(m-tolyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclobutyl(m-tolyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects
Comparison with Similar Compounds
Cyclobutyl(m-tolyl)methanamine can be compared with other similar compounds, such as:
Cyclobutylmethanamine: Lacks the m-tolyl group, leading to different chemical properties and reactivity.
m-Tolylmethanamine: Lacks the cyclobutyl group, resulting in distinct structural and functional characteristics.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.
Biological Activity
Cyclobutyl(m-tolyl)methanamine is an organic compound characterized by its unique structural features, which include a cyclobutyl ring and an m-tolyl group. This combination influences its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and therapeutic potential.
Structural Characteristics
This compound is derived from methanamine, where the hydrogen atoms are substituted with cyclobutyl and m-tolyl groups. The structural formula can be represented as follows:
This compound exhibits both aliphatic and aromatic characteristics, which may contribute to its reactivity and biological activity.
Research indicates that this compound may interact with various biomolecules, potentially modulating biochemical pathways relevant to therapeutic applications. The exact mechanisms remain under investigation, but several studies suggest that it could bind to specific receptors or enzymes, influencing their activity.
Antimicrobial Properties
This compound has been explored for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study involving a library of compounds tested against this pathogen, cyclobutyl derivatives showed promising activity. The Minimum Inhibitory Concentration (MIC) values for selected compounds were determined through serial dilution assays, with some derivatives achieving significant inhibition .
Compound | MIC (µM) | Activity Description |
---|---|---|
This compound | TBD | Potential anti-tubercular activity |
4-Phenyl piperidines | 6.3 - 23 | Confirmed actives against M. tuberculosis |
Phenylcyclobutane carboxamide | 6.9 | Singleton with notable potency |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the cyclobutyl or m-tolyl groups can significantly affect the biological activity of this compound. For instance, replacing functional groups or altering ring sizes has been shown to influence both enzyme inhibition and whole-cell activity against pathogens like M. tuberculosis.
Case Studies and Research Findings
- Inhibition of Mycobacterium tuberculosis :
-
Therapeutic Potential :
- Investigations into the therapeutic applications of this compound suggest its use as a building block in drug development, particularly in creating new antimicrobial agents.
-
Biochemical Interactions :
- The compound's interactions with specific enzymes and receptors are under ongoing study to elucidate its mechanism of action further. Initial findings suggest that it may act similarly to other known inhibitors in its class.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
cyclobutyl-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10,12H,3,5-6,13H2,1H3 |
InChI Key |
PXSDPIQFXJCIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.